molecular formula C21H52O6Si5 B093326 TMS D-fructose CAS No. 19126-98-8

TMS D-fructose

Cat. No. B093326
CAS RN: 19126-98-8
M. Wt: 541.1 g/mol
InChI Key: LDUCAYFXHYLHLP-NJDAHSKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMS D-fructose is a synthetic sugar molecule that has gained significant attention in scientific research due to its unique properties. The molecule is a derivative of fructose, a natural sugar found in fruits and vegetables. TMS D-fructose is synthesized using specific chemical reactions that involve the introduction of a trimethylsilyl (TMS) group onto the fructose molecule. This modification imparts unique biochemical and physiological properties to the molecule, making it an attractive tool for research.

Mechanism Of Action

The mechanism of action of TMS D-fructose D-fructose is not well understood. However, it is known that the TMS D-fructose group on the fructose molecule alters its biochemical and physiological properties. The TMS D-fructose group protects the fructose molecule from degradation by enzymes and enhances its solubility in organic solvents.

Biochemical And Physiological Effects

TMS D-fructose D-fructose has several biochemical and physiological effects that make it an attractive tool for research. The molecule is resistant to degradation by enzymes, making it a stable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to work with in the laboratory. The molecule has been shown to activate specific signaling pathways in cells, leading to changes in gene expression and metabolism.

Advantages And Limitations For Lab Experiments

TMS D-fructose D-fructose has several advantages for lab experiments. The molecule is stable and easy to work with, making it a reliable substrate for enzyme assays. TMS D-fructose D-fructose is also highly soluble in organic solvents, making it easy to prepare solutions for experiments. However, TMS D-fructose D-fructose has some limitations. The molecule is expensive to synthesize, and its effects on cells and tissues are not well understood.

Future Directions

There are several future directions for research involving TMS D-fructose D-fructose. One area of research is the study of the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose can be used to investigate the effects of fructose on specific signaling pathways in cells and tissues. Another area of research is the development of new synthetic sugar molecules with unique properties. TMS D-fructose D-fructose can serve as a template for the synthesis of new sugar molecules with specific biochemical and physiological properties. Finally, TMS D-fructose D-fructose can be used in the development of new drugs and therapies for metabolic disorders.

Synthesis Methods

The synthesis of TMS D-fructose D-fructose involves several steps. Firstly, fructose is converted to its acetonide derivative using acetic anhydride in the presence of a catalyst. The resulting acetonide derivative is then treated with TMS D-fructose chloride and a base to introduce the TMS D-fructose group onto the fructose molecule. The final product is purified using chromatography techniques.

Scientific Research Applications

TMS D-fructose D-fructose has been used in various scientific research applications due to its unique properties. One of the primary uses of TMS D-fructose D-fructose is in the study of carbohydrate metabolism. The molecule has been used to investigate the role of fructose in metabolic disorders such as diabetes and obesity. TMS D-fructose D-fructose has also been used as a substrate for enzyme assays and in the study of enzyme kinetics.

properties

CAS RN

19126-98-8

Product Name

TMS D-fructose

Molecular Formula

C21H52O6Si5

Molecular Weight

541.1 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-one

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)23-16-18(22)20(26-31(10,11)12)21(27-32(13,14)15)19(25-30(7,8)9)17-24-29(4,5)6/h19-21H,16-17H2,1-15H3/t19-,20-,21-/m1/s1

InChI Key

LDUCAYFXHYLHLP-NJDAHSKKSA-N

Isomeric SMILES

C[Si](C)(C)OC[C@H]([C@H]([C@@H](C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC(C(C(C(=O)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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